molecular formula C13H17ClN2O B14902770 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide

2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B14902770
M. Wt: 252.74 g/mol
InChI Key: AUGLPWNHFKRPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-methylacetamide
  • 2-(2-chlorophenyl)-N-(pyrrolidin-3-yl)acetamide
  • 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-2-yl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide is unique due to the presence of both a methyl group and a pyrrolidinyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C13H17ClN2O/c1-16(11-6-7-15-9-11)13(17)8-10-4-2-3-5-12(10)14/h2-5,11,15H,6-9H2,1H3

InChI Key

AUGLPWNHFKRPQA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.